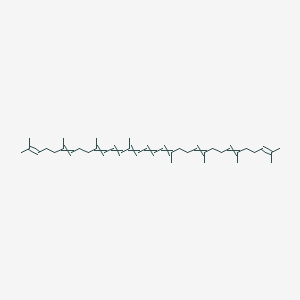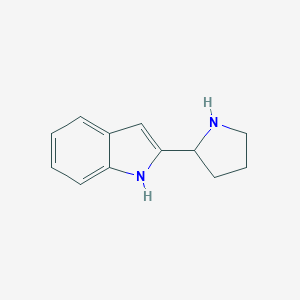
1-(2-Amino-1,3-thiazol-4-YL)-2-bromoethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminothiazol-4-yl)-2-bromoethanone is a compound that belongs to the class of aminothiazoles. Aminothiazoles are significant organic medicinal compounds known for their diverse therapeutic roles, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic properties
Métodos De Preparación
The synthesis of 1-(2-Aminothiazol-4-yl)-2-bromoethanone typically involves the reaction of 2-aminothiazole with bromoacetyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Análisis De Reacciones Químicas
1-(2-Aminothiazol-4-yl)-2-bromoethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2-Aminothiazol-4-yl)-2-bromoethanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds with potential therapeutic properties.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 1-(2-Aminothiazol-4-yl)-2-bromoethanone involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
1-(2-Aminothiazol-4-yl)-2-bromoethanone can be compared with other aminothiazole derivatives, such as:
2-Aminothiazole: A simpler compound with similar biological activities but different chemical properties.
2-Amino-5-bromothiazole: Another derivative with distinct reactivity and applications.
2-Aminothiazole-4-carboxylate: Known for its antimicrobial and antifungal properties
The uniqueness of 1-(2-Aminothiazol-4-yl)-2-bromoethanone lies in its specific chemical structure, which allows for a wide range of chemical modifications and applications.
Propiedades
Número CAS |
113732-86-8 |
|---|---|
Fórmula molecular |
C5H5BrN2OS |
Peso molecular |
221.08 g/mol |
Nombre IUPAC |
1-(2-amino-1,3-thiazol-4-yl)-2-bromoethanone |
InChI |
InChI=1S/C5H5BrN2OS/c6-1-4(9)3-2-10-5(7)8-3/h2H,1H2,(H2,7,8) |
Clave InChI |
VLELIZKJWKLDMD-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(S1)N)C(=O)CBr |
SMILES canónico |
C1=C(N=C(S1)N)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[4-(3-Formylphenoxy)butoxy]benzaldehyde](/img/structure/B58468.png)



![[(1R,2S)-2-Fluorocyclohexyl] thiocyanate](/img/structure/B58474.png)
![4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B58476.png)





